5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 5-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with glyoxylic acid in the presence of a catalyst, followed by cyclization to form the quinoline ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: The keto group at the 4-position can be reduced to form 4-hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Quinoline-5,6-dione derivatives.
Reduction: 4-hydroxyquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the position and type of functional groups.
Quinoline-2,4-diones: These compounds have a similar dione structure but lack the hydroxyl group at the 5-position.
Uniqueness
5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and keto groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7NO4 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-9(7)8(13)4-6(11-5)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
ODRYOTUXSMPUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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